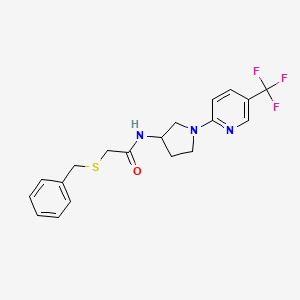

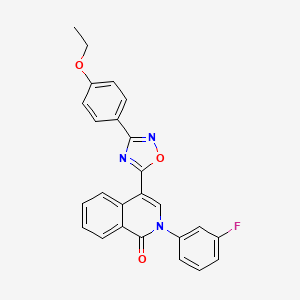

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group bonded to a fluorine atom . They are often used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of fluorobenzyl compounds often involves the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid . Another method involves the use of N-fluoropyridinium salts as precursors .Molecular Structure Analysis

The molecular structure of fluorobenzyl compounds is characterized by the presence of a benzyl group (a benzene ring attached to a CH2 group) and a fluorine atom . The exact structure would depend on the specific compound.Chemical Reactions Analysis

Fluorobenzyl compounds can undergo various chemical reactions, including protodeboronation, a reaction that involves the removal of a boron group . They can also participate in anti-Markovnikov alkene hydromethylation, a valuable but less-known transformation .Physical And Chemical Properties Analysis

Fluorobenzyl compounds have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Reactions

Decarboxylative Fluorination : A transition-metal-free decarboxylative fluorination technique suitable for electron-rich five-membered heteroaromatic carboxylic acids, including pyrazole, has been developed. This method involves the use of Selectfluor for fluorination, resulting in fluorinated dimer products from nitrogen-containing heteroaromatic carboxylic acids, suggesting potential applications in synthesizing fluorinated derivatives of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).

1,3-Dipolar Cycloaddition : The synthesis of 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives via the reaction of difluorocarbene with N-substituted ketone imines demonstrates the versatile reactivity of fluoro-substituted pyrazoles. This highlights a method for introducing fluoro-groups into the pyrazole ring, potentially applicable to derivatives of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (M. Novikov et al., 2005).

Molecular Framework and Sensing Applications

Lanthanide Metal-Organic Frameworks : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing sensitivity to benzaldehyde-based derivatives. This suggests potential for the development of fluorescence sensors based on the structural framework of pyrazole derivatives (B. Shi et al., 2015).

Robust Lanthanide MOF for Multifunctional Applications : A lanthanide metal–organic framework (MOF) utilizing a tricarboxylate ligand showed excellent properties for Fe(III) detection, CO2 capture, and catalysis in cyclization reactions. This underscores the versatility of pyrazole derivatives in creating MOFs for environmental and analytical applications (Jing Tan et al., 2018).

Optical and Electronic Properties

Antipyrine Derivatives for Thin Films : Antipyrine derivatives, related to the pyrazole structure, have been synthesized and studied for their optical and electronic properties when formed into thin films. This research indicates potential for 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives in electronic and photonic applications (N. El-Ghamaz et al., 2017).

Bioactive Molecule Encapsulation for Drug Delivery : The [Zn4O(3,5-dimethyl-4-carboxypyrazolato)3] MOF has been explored for the encapsulation of bioactive molecules for controlled drug delivery, showcasing the applicability of pyrazole-based MOFs in pharmaceuticals (Seyyed Abbas Noorian et al., 2020).

Safety And Hazards

Zukünftige Richtungen

The interest in the development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . High availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have accelerated developments in this field .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCBBFGBOHULFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2F)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2742027.png)

![ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2742037.png)

![2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2742040.png)

![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2742048.png)